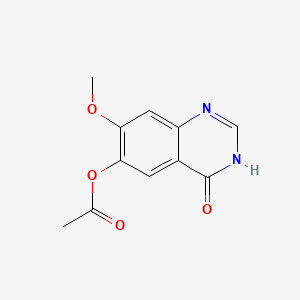

3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(7-methoxy-4-oxo-3H-quinazolin-6-yl) acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c1-6(14)17-10-3-7-8(4-9(10)16-2)12-5-13-11(7)15/h3-5H,1-2H3,(H,12,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOLQIFINSOHAQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C2C(=C1)C(=O)NC=N2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50621628 |

Source

|

| Record name | 7-Methoxy-4-oxo-1,4-dihydroquinazolin-6-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179688-53-0 |

Source

|

| Record name | 7-Methoxy-4-oxo-1,4-dihydroquinazolin-6-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Acetoxy-7-methoxy-3H-quinazolin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate

An In-depth Technical Guide on the Physicochemical Properties of 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activity of this compound (CAS No: 179688-53-0). This quinazoline derivative is a compound of significant interest in pharmaceutical research, particularly for its potential as an anticancer agent.

Chemical Identity and Structure

This compound is a bicyclic heterocyclic compound. Its structure consists of a quinazolin-4-one scaffold, which is a fusion of benzene and pyrimidine rings, with a keto group at position 4. It features a methoxy group at position 7 and an acetate ester at position 6, which can enhance solubility and reactivity.[1]

-

IUPAC Name: 7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate

-

Synonyms: 6-Acetoxy-7-methoxy-3H-quinazolin-4-one, 4-hydroxy-7-methoxyquinazolin-6-yl acetate, Gefitinib Impurity 3[2][5][6]

-

Canonical SMILES: CC(=O)Oc1cc2c(cc1OC)[nH]cnc2=O[4]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in drug development and various synthetic processes.[1] The quantitative data are summarized in the tables below.

Table 1: General Physicochemical Data

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 234.21 g/mol | [1][2][4] |

| Appearance | Yellow solid or powder-to-crystal; Brown solid powder | [1][2] |

| Melting Point | 293 °C | [1][2][3] |

| Boiling Point (Predicted) | 390.5 ± 52.0 °C at 760 mmHg | [2][3] |

| Density | 1.39 - 1.395 g/cm³ | [1][3] |

| Solubility | Moderately soluble in DMSO and methanol |[1] |

Table 2: Calculated and Predictive Properties

| Property | Value | Source(s) |

|---|---|---|

| pKa (Predicted) | 0.67 ± 0.20 | [3] |

| XLogP3 | 0.4 | [2] |

| LogP | 0.85700 | [3] |

| Vapor Pressure | 0 mmHg at 25°C | [2][3] |

| Flash Point | 189.979 °C to 227.398 °C | [2][3] |

| Refractive Index | 1.612 | [2][3] |

| Polar Surface Area (PSA) | 81.28 Ų |[3] |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis protocol is detailed below.

-

Reactants:

-

Methodology:

-

6-Hydroxy-7-methoxyquinazolin-4-one is added to a reaction vessel containing acetic anhydride.[8]

-

Pyridine is introduced slowly to the mixture while stirring.[8]

-

The reaction mixture is then heated to 100 °C and maintained at this temperature for 2 to 4 hours.[2][5][8]

-

After the reaction is complete, the mixture is cooled to ambient room temperature.[8]

-

The reaction is quenched by the addition of ice water, which causes the product to precipitate.[8]

-

The resulting white solid, this compound, is collected. This method has reported yields as high as 99%.[5][8]

-

Caption: Synthetic workflow for this compound.

Biological Activity and Mechanism of Action

This compound has demonstrated significant potential as an anticancer agent, exhibiting cytotoxic effects against a variety of cancer cell lines.[1] Its primary mechanism of action involves the dual inhibition of key cellular targets.[1]

-

Primary Targets: The principal molecular targets are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Histone Deacetylases (HDAC).[1][5][8]

-

Mode of Action:

-

VEGFR-2 Inhibition: VEGFR-2 is a critical receptor protein involved in angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, the compound disrupts the blood supply to tumors.[1]

-

HDAC Inhibition: HDACs are a class of enzymes that play a crucial role in regulating gene expression by altering chromatin structure. Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis (programmed cell death) in cancer cells.[1]

-

-

Therapeutic Potential: The dual inhibition of these pathways can lead to potent anti-cancer effects.[1] Studies have shown its inhibitory activity against the human breast cancer cell line MCF-7.[5][8] Furthermore, related quinazolinone derivatives have been shown to suppress cell viability in gastric (AGS) and lung (A549) cancer cells by inhibiting markers associated with the epithelial-mesenchymal transition, a key process in cancer metastasis.[1]

Caption: Proposed mechanism of action via dual inhibition of VEGFR-2 and HDAC.

References

- 1. This compound | 179688-53-0 | Benchchem [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. High Quality Pharmaceutical Intermediates 179688-53-0 Manufacturer Export this compound [senovaph.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Hot Sale Cosmetics Grade 179688-53-0 In Stock, In Bulk Supply with Fast Delivery [senovaph.com]

- 6. 7-Methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate | CAS 179688-53-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. 179688-53-0[7-Methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate]- Acmec Biochemical [acmec.com.cn]

- 8. This compound | 179688-53-0 [chemicalbook.com]

An In-Depth Technical Guide on the Mechanism of Action of 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate is a synthetic quinazoline derivative demonstrating significant potential as an anticancer agent. Its primary mechanism of action involves the dual inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Histone Deacetylases (HDACs). This dual-targeted approach leads to the downstream suppression of the critical PI3K/AKT/mTOR signaling pathway, culminating in cell cycle arrest and the induction of apoptosis in cancer cells. This technical guide provides a comprehensive overview of the compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and workflows.

Core Mechanism of Action: Dual Inhibition of VEGFR-2 and HDAC

The anticancer activity of this compound stems from its ability to simultaneously inhibit two key classes of enzymes involved in tumor progression: VEGFR-2 and HDACs.[1]

-

VEGFR-2 Inhibition: VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen. By inhibiting VEGFR-2, the compound effectively cuts off this supply, thereby hindering tumor growth and metastasis.

-

HDAC Inhibition: HDACs are a class of enzymes that regulate gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes. Inhibition of HDACs results in the re-expression of these silenced genes, which can induce cell cycle arrest, differentiation, and apoptosis.

This dual-inhibitory action provides a synergistic antitumor effect, targeting both the tumor's vascular supply and its intrinsic cellular machinery.

Downstream Signaling Pathway: PI3K/AKT/mTOR Axis

The concurrent inhibition of VEGFR-2 and HDACs by this compound converges on the PI3K/AKT/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[1] Inhibition of VEGFR-2 signaling reduces the activation of PI3K, while HDAC inhibition can lead to the upregulation of PI3K pathway inhibitors. The resulting suppression of the PI3K/AKT/mTOR cascade triggers the key cellular outcomes of cell cycle arrest and apoptosis.

Quantitative Data

The following tables summarize the in vitro cytotoxic activity of this compound against various human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 15 |

| A549 | Lung Cancer | 20 |

| HeLa | Cervical Cancer | 25 |

| Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines.[1] |

While specific IC50 values for this compound against VEGFR-2 and HDAC are not publicly available, a structurally related quinazoline derivative (compound 13) has demonstrated potent dual inhibition.

| Target | IC50 (nM) |

| VEGFR-2 | 57.83 |

| HDAC1 | 9.82 |

| Table 2: Inhibitory Activity of a Related Quinazoline Derivative (Compound 13). |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

VEGFR-2 Kinase Assay

This assay measures the ability of the compound to inhibit the enzymatic activity of VEGFR-2.

Protocol:

-

Reagent Preparation: Prepare a stock solution of the test compound in DMSO. Dilute the compound to various concentrations in kinase assay buffer. Prepare solutions of recombinant VEGFR-2 enzyme, ATP, and a suitable substrate (e.g., poly(Glu,Tyr) 4:1) in kinase assay buffer.

-

Plate Setup: Add the diluted compound solutions to the wells of a 96-well plate. Add the VEGFR-2 enzyme solution to each well.

-

Kinase Reaction: Initiate the reaction by adding a mixture of ATP and substrate to each well. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the remaining ATP levels using a detection reagent such as Kinase-Glo®. The luminescent signal is inversely proportional to VEGFR-2 activity.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

HDAC Inhibition Assay

This assay quantifies the inhibitory effect of the compound on HDAC enzyme activity.

Protocol:

-

Reagent Preparation: Prepare a stock solution of the test compound in DMSO and create serial dilutions. Use either nuclear extracts from cancer cells or purified HDAC enzymes as the source of HDAC activity. Prepare the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) and developer solution.

-

Plate Setup: Add the diluted compound solutions to a 96-well plate. Add the HDAC enzyme source to each well.

-

Deacetylation Reaction: Add the HDAC substrate to each well to start the reaction. Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Detection: Add the developer solution, which contains a protease that cleaves the deacetylated substrate to release a fluorescent molecule. Measure the fluorescence using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to a control without inhibitor. Determine the IC50 value from the dose-response curve.

Cell Cycle Analysis

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle after treatment with the compound.

Protocol:

-

Cell Culture and Treatment: Seed cancer cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the compound for a specified duration (e.g., 24 or 48 hours).

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in cold 70% ethanol overnight at -20°C.

-

DNA Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay

This assay utilizes Annexin V and propidium iodide (PI) staining followed by flow cytometry to detect and quantify apoptotic cells.

Protocol:

-

Cell Culture and Treatment: Culture and treat cancer cells with the compound as described for the cell cycle analysis.

-

Cell Harvesting: Harvest both floating and adherent cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension. Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells immediately by flow cytometry.

-

Data Analysis: Differentiate cell populations based on their fluorescence:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Conclusion

This compound represents a promising class of anticancer compounds with a multi-targeted mechanism of action. By dually inhibiting VEGFR-2 and HDACs, it effectively suppresses the PI3K/AKT/mTOR signaling pathway, leading to potent induction of cell cycle arrest and apoptosis in cancer cells. The comprehensive experimental protocols provided in this guide offer a framework for the further investigation and development of this and related quinazoline derivatives as novel cancer therapeutics. Future research should focus on obtaining specific enzymatic inhibition data for the title compound and elucidating the intricate molecular interplay between VEGFR-2, HDAC, and PI3K pathway modulation in greater detail.

References

An In-depth Technical Guide to Structural Analogs of 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs of 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate, a core scaffold in the development of novel therapeutics, particularly in oncology. This document details the synthesis, biological activities, and mechanisms of action of various quinazolinone derivatives, with a focus on their potential as inhibitors of key signaling pathways implicated in cancer progression.

Introduction to the Quinazolinone Scaffold

The quinazolinone core, a fused heterocyclic system of benzene and pyrimidine rings, is a privileged scaffold in medicinal chemistry due to its diverse and significant biological activities.[1] Derivatives of quinazolin-4(3H)-one have demonstrated a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial effects. The versatility of this scaffold allows for substitutions at various positions, primarily at the 2, 3, 6, and 7-positions, which significantly influences the therapeutic potential and target specificity of the resulting analogs.

The parent compound, this compound, and its analogs have garnered considerable interest as inhibitors of critical enzymes in cancer-related signaling pathways, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Histone Deacetylases (HDACs).

Structural Analogs and Structure-Activity Relationships (SAR)

The anticancer activity of quinazolinone derivatives is highly dependent on the nature and position of substituents on the quinazolinone ring. The following sections summarize the structure-activity relationships for substitutions at key positions.

Substitutions at the 2-position

The 2-position of the quinazolinone ring is a frequent site for modification, often accommodating aryl, styryl, or heterocyclic moieties.

-

2-Aryl Substitution: The introduction of an aryl group at the 2-position generally confers significant cytotoxic activity. The nature of the substituent on this aryl ring further modulates the potency. For instance, compounds with electron-withdrawing groups on the 2-aryl ring have shown potent anticancer activity.[2]

-

2-Styryl Substitution: The presence of a styryl group at the 2-position has been associated with potent antimitotic activity through the inhibition of tubulin polymerization.[3]

Substitutions at the 3-position

The 3-position is another critical site for derivatization, often bearing aryl or alkyl groups. Modifications at this position can influence the compound's interaction with the target protein and its pharmacokinetic properties.

Substitutions at the 6- and 7-positions

The 6- and 7-positions of the quinazolinone core are often substituted with methoxy, benzyloxy, or other functional groups that can enhance binding affinity and selectivity for target enzymes. The 7-methoxy group, as seen in the parent compound, is a common feature in many potent kinase inhibitors.

Quantitative Data on Biological Activity

The following tables summarize the in vitro anticancer activity of various structural analogs of this compound. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of the biological activity).

Table 1: In Vitro Anticancer Activity of 2-Aryl-7-methoxy-4-oxoquinazoline Analogs

| Compound ID | 2-Aryl Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | Phenyl | HeLa | >50 | [2] |

| 1b | 2-Tolyl | HeLa | 11.3 ± 0.9 | [2] |

| 1c | 2-Naphthyl | HeLa | 12.5 ± 1.1 | [2] |

| 1d | 2-(Trifluoromethyl)phenyl | HeLa | 6.7 ± 0.5 | [2] |

Table 2: In Vitro Anticancer Activity of 6,7-Disubstituted Quinazolin-4-one Analogs

| Compound ID | 6-Substituent | 7-Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| 2a | H | OCH3 | A549 | >100 | [4] |

| 2b | OCH3 | OCH3 | A549 | 15.8 | [4] |

| 2c | Morpholinopropoxy | OCH3 | A549 | 8.9 | [4] |

| 2d | H | OCH3 | HepG2 | >100 | [4] |

| 2e | OCH3 | OCH3 | HepG2 | 12.5 | [4] |

| 2f | Morpholinopropoxy | OCH3 | HepG2 | 7.6 | [4] |

Table 3: In Vitro Kinase and HDAC Inhibitory Activity of Quinazolinone Analogs

| Compound ID | Target | IC50 (nM) | Reference |

| 3a | EGFR | 5.0 | [5] |

| 3b | VEGFR-2 | 15.0 | [5] |

| 3c | HDAC6 | 150 | [6][7] |

| 3d | PI3Kδ | <5 | [8] |

| 3e | HDAC1 | 429 | [8] |

Mechanism of Action and Signaling Pathways

Structural analogs of this compound exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Inhibition of Receptor Tyrosine Kinases (EGFR and VEGFR-2)

Many quinazolinone derivatives are potent inhibitors of EGFR and VEGFR-2. By binding to the ATP-binding site of the kinase domain, these compounds block the autophosphorylation and activation of the receptors, thereby inhibiting downstream signaling cascades such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. This leads to cell cycle arrest and apoptosis.

Caption: EGFR/VEGFR Signaling Pathway Inhibition.

Inhibition of Histone Deacetylases (HDACs)

Certain quinazolinone analogs have been identified as potent HDAC inhibitors. HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, these compounds lead to the accumulation of acetylated histones, resulting in a more open chromatin structure and the transcription of tumor suppressor genes. This can induce cell cycle arrest, differentiation, and apoptosis.

Caption: Mechanism of HDAC Inhibition.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[9] Quinazolinone-based inhibitors that target upstream activators like EGFR and VEGFR-2 effectively suppress this pathway.[10] Additionally, dual PI3K/HDAC inhibitors with a quinazolinone scaffold have been developed, offering a multi-targeted approach to cancer therapy.[8]

Caption: PI3K/AKT/mTOR Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative quinazolinone analogs and for key biological assays used to evaluate their activity.

Synthesis Protocols

Protocol 5.1.1: General Procedure for the Synthesis of 2-Styryl-4(3H)-quinazolinones

This protocol describes a one-pot tandem condensation reaction.[11]

-

A mixture of isatoic anhydride (1 mmol), an appropriate amine (1 mmol), trimethyl orthoacetate (1 mmol), and an aromatic aldehyde (1 mmol) is heated at 140°C under microwave irradiation for 20-30 minutes.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solid product is triturated with ethanol, filtered, and washed with cold ethanol to afford the pure (E)-2-styryl-3-substituted-quinazolin-4(3H)-one.

-

The structure of the synthesized compound is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

Protocol 5.1.2: General Procedure for the Synthesis of 2,3-Disubstituted-4(3H)quinazolinones

This procedure outlines a six-step synthesis starting from anthranilic acid.[2]

-

Step 1: Synthesis of 2-aminobenzamide: Anthranilic acid is converted to its methyl ester, which is then treated with ammonia to yield 2-aminobenzamide.

-

Step 2: Synthesis of 2-acylaminobenzamide: 2-aminobenzamide is acylated with an appropriate acid chloride in the presence of a base.

-

Step 3: Cyclization to 2-substituted-4(3H)-quinazolinone: The 2-acylaminobenzamide is cyclized by heating in the presence of a dehydrating agent.

-

Step 4: N-alkylation/arylation at the 3-position: The 2-substituted-4(3H)-quinazolinone is reacted with an appropriate alkyl or aryl halide in the presence of a base to introduce the substituent at the 3-position.

-

Step 5 & 6: Further modifications (if necessary): Additional functional groups can be introduced at other positions of the quinazolinone ring through standard chemical transformations.

-

Each intermediate and the final product are purified by column chromatography and characterized by spectroscopic techniques.

Biological Assay Protocols

Protocol 5.2.1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the binding affinity of inhibitors to a kinase.[12][13][14][15][16]

-

Reagent Preparation: Prepare serial dilutions of the test compound in the appropriate kinase buffer. Prepare a solution of the europium-labeled anti-tag antibody and the Alexa Fluor™ 647-labeled kinase tracer in the kinase buffer. Prepare a solution of the target kinase.

-

Assay Procedure: In a 384-well plate, add the test compound, the kinase, and the antibody/tracer mixture.

-

Incubation: Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Caption: Kinase Inhibition Assay Workflow.

Protocol 5.2.2: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Caption: MTT Cell Viability Assay Workflow.

Protocol 5.2.3: In Vitro HDAC Inhibition Assay

This protocol describes a typical fluorometric assay for measuring HDAC activity.[6][17]

-

Reagent Preparation: Prepare serial dilutions of the test compound. Prepare a solution of the HDAC enzyme and a fluorogenic HDAC substrate.

-

Assay Procedure: In a 96-well plate, add the test compound, the HDAC enzyme, and the substrate.

-

Incubation: Incubate the plate at 37°C for a specified time to allow the enzymatic reaction to proceed.

-

Development: Add a developer solution that stops the HDAC reaction and generates a fluorescent signal from the deacetylated substrate.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration and determine the IC50 value.

Conclusion

The this compound scaffold and its structural analogs represent a highly promising class of compounds for the development of novel anticancer agents. Their ability to be readily functionalized at multiple positions allows for the fine-tuning of their biological activity and target selectivity. As demonstrated in this guide, these compounds can effectively inhibit key signaling pathways, including those mediated by EGFR, VEGFR-2, and HDACs, which are critical for cancer cell proliferation, survival, and angiogenesis. The provided experimental protocols offer a foundation for the synthesis and evaluation of new analogs, facilitating further research and development in this important area of medicinal chemistry. Future work should focus on optimizing the pharmacokinetic properties and in vivo efficacy of these promising compounds to translate their potent in vitro activity into clinically effective cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 10. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 11. Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - JP [thermofisher.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - AE [thermofisher.com]

- 17. Quinazoline-Based Hydroxamic Acids: Design, Synthesis, and Evaluation of Histone Deacetylase Inhibitory Effects and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro cytotoxic properties of the chemical compound 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate. This quinazolinone derivative has garnered interest in oncological research for its potential as an anticancer agent. This document outlines its mechanism of action, summarizes key cytotoxic data, provides detailed experimental protocols for its evaluation, and visualizes the associated cellular pathways and workflows.

Mechanism of Action

This compound exerts its cytotoxic effects primarily through the dual inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Histone Deacetylases (HDACs).[1][2][3]

-

VEGFR-2 Inhibition: VEGFR-2 is a critical receptor tyrosine kinase involved in angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, the compound can disrupt the tumor's blood supply, leading to nutrient deprivation and cell death.[1]

-

HDAC Inhibition: HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones. This leads to chromatin condensation and transcriptional repression of key tumor suppressor genes. Inhibition of HDACs by this compound can restore the expression of these suppressor genes, inducing cell cycle arrest and apoptosis.[1]

This dual-inhibition mechanism suggests a multi-faceted approach to cancer therapy, targeting both the tumor's support structure via anti-angiogenesis and its cellular proliferation pathways.

Quantitative Cytotoxicity Data

Studies have evaluated the cytotoxic effects of this compound against a panel of human cancer cell lines. The compound demonstrates effective inhibition of cell viability, with half-maximal inhibitory concentrations (IC50) in the micromolar range.[1] A summary of the available data is presented below.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 10 - 30 |

| A549 | Lung Cancer | 10 - 30 |

| HeLa | Cervical Cancer | 10 - 30 |

| Table 1: In Vitro Cytotoxicity of this compound. Data indicates the effective concentration range for 50% inhibition of cell viability.[1] |

Experimental Protocols

The determination of in vitro cytotoxicity for quinazolinone derivatives is typically conducted using colorimetric assays that measure cell viability and metabolic activity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard and widely accepted method.

Detailed Protocol: MTT Assay for Cytotoxicity

Objective: To determine the concentration-dependent cytotoxic effect of this compound on a given cancer cell line.

Materials:

-

This compound

-

Human cancer cells (e.g., MCF-7, A549)

-

Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO)

-

96-well flat-bottom plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells from a sub-confluent culture.

-

Dilute the cells in a complete culture medium to a final density of 5 x 10^4 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in a complete culture medium to achieve a range of desired final concentrations.

-

After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a negative control (medium only).

-

-

Incubation:

-

Return the plate to the incubator and incubate for an additional 48 to 72 hours.

-

-

MTT Addition and Incubation:

-

Following the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration using the following formula:

-

% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

-

Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Visualized Workflows and Signaling Pathways

To further elucidate the experimental process and the compound's mechanism of action, the following diagrams are provided.

Caption: Experimental workflow for the in vitro cytotoxicity MTT assay.

Caption: Mechanism of action signaling pathway for the target compound.

References

Target Identification Studies of 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate, a quinazoline derivative, has been identified as a compound of interest in oncological research. This technical guide delineates the methodologies and findings related to the target identification of this molecule. The primary molecular targets identified are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Histone Deacetylases (HDACs). Inhibition of these targets disrupts key signaling pathways, including the PI3K/Akt pathway, leading to cell cycle arrest and apoptosis in cancer cells. This document provides a comprehensive overview of the experimental protocols for target identification, quantitative data on the compound's activity, and a visualization of the implicated signaling pathways.

Introduction

This compound is a small molecule belonging to the quinazoline class of compounds, which are known for their diverse pharmacological activities, including anticancer properties. Understanding the precise molecular targets of this compound is crucial for its development as a potential therapeutic agent. This guide details the studies undertaken to elucidate its mechanism of action, focusing on the identification and validation of its biological targets.

Target Identification and Mechanism of Action

The primary mechanism of action for this compound involves the dual inhibition of VEGFR-2 and HDACs.

-

VEGFR-2 Inhibition: As a key mediator of angiogenesis, the formation of new blood vessels, VEGFR-2 is a critical target in cancer therapy. By inhibiting VEGFR-2, the compound can suppress tumor neovascularization, thereby limiting tumor growth and metastasis.

-

HDAC Inhibition: HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and induction of apoptosis.

The inhibition of both VEGFR-2 and HDACs by this compound suggests a multi-pronged attack on cancer cells, targeting both the tumor's blood supply and its intrinsic survival mechanisms. Furthermore, there is significant crosstalk between the signaling pathways regulated by VEGFR-2 and HDACs, particularly involving the PI3K/Akt pathway, which is a central regulator of cell growth, proliferation, and survival.

Data Presentation

Cytotoxicity Data

Quantitative data from cytotoxicity assays demonstrate the efficacy of this compound against various human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 15 |

| A549 | Lung Cancer | 20 |

| HeLa | Cervical Cancer | 25 |

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Enzymatic Inhibition Data (Contextual)

While specific enzymatic inhibition data for this compound against VEGFR-2 and HDACs is not available in the public domain, the following tables provide context from studies on structurally similar quinazoline derivatives.

Table 2a: VEGFR-2 Inhibition by Quinazoline Derivatives

| Quinazoline Derivative | IC50 (nM) | Reference Compound |

| QDAU5 | 0.77 | Sorafenib |

| Compound 23j | 3.7 | Sorafenib |

| Compound 6 | 98.1 | Docetaxel |

Table 2b: HDAC Inhibition by Quinazoline Derivatives

| Quinazoline Derivative | Target | IC50 (nM) | Reference Compound |

| Compound 1 | HDAC1 | 31 | SAHA |

| Compound 1 | HDAC6 | 16 | SAHA |

| Compound 19 | Pan-HDAC | 2.2 | SAHA |

| Compound G | Pan-HDAC | 370 | - |

Note: The data in Tables 2a and 2b are for structurally related compounds and are provided for contextual purposes only.

Signaling Pathways

The inhibitory action of this compound on VEGFR-2 and HDACs converges on the PI3K/Akt signaling pathway.

Caption: VEGFR-2 and HDAC Signaling Inhibition.

Experimental Protocols

A variety of experimental techniques can be employed to identify and validate the targets of small molecules like this compound.

Target Identification Workflow

The general workflow for identifying the molecular targets of a small molecule involves several key stages.

Caption: General Workflow for Small Molecule Target Identification.

Affinity Chromatography-Mass Spectrometry

Principle: This method involves immobilizing the small molecule onto a solid support (e.g., beads) to "pull down" its interacting proteins from a cell lysate. The captured proteins are then identified by mass spectrometry.

Protocol:

-

Immobilization: Covalently attach this compound to agarose or magnetic beads via a linker arm. A control with beads alone or beads with an inactive analog should be prepared.

-

Lysate Preparation: Prepare a total protein lysate from a relevant cancer cell line under non-denaturing conditions.

-

Incubation: Incubate the immobilized compound with the cell lysate to allow for protein binding.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the beads using a competitive ligand, changing pH, or using a denaturing agent.

-

Protein Separation: Separate the eluted proteins by SDS-PAGE.

-

Mass Spectrometry: Excise protein bands of interest, perform in-gel digestion (e.g., with trypsin), and identify the proteins by LC-MS/MS.

Drug Affinity Responsive Target Stability (DARTS)

Principle: DARTS is based on the principle that the binding of a small molecule to its target protein can stabilize the protein's structure, making it more resistant to proteolysis.

Protocol:

-

Lysate Preparation: Prepare a native protein lysate from the cells of interest.

-

Compound Incubation: Treat aliquots of the lysate with varying concentrations of this compound or a vehicle control.

-

Protease Digestion: Add a protease (e.g., pronase or thermolysin) to each lysate aliquot and incubate for a specific time to allow for partial digestion.

-

Quenching: Stop the digestion by adding a protease inhibitor or by heat denaturation.

-

Analysis: Analyze the protein profiles of the different treatment groups by SDS-PAGE and Coomassie staining or by Western blotting for a specific candidate protein. Proteins that show increased resistance to proteolysis in the presence of the compound are potential targets.

-

Identification: For unbiased screening, the protected protein bands can be excised and identified by mass spectrometry.

Photoaffinity Labeling

Principle: This technique uses a chemically modified version of the small molecule that incorporates a photoreactive group and a reporter tag (e.g., biotin). Upon UV irradiation, the photoreactive group forms a covalent bond with the target protein, allowing for its subsequent detection and purification.

Protocol:

-

Probe Synthesis: Synthesize a photoaffinity probe of this compound containing a photoreactive moiety (e.g., a diazirine or benzophenone) and a biotin tag.

-

Cellular Labeling: Incubate live cells or cell lysates with the photoaffinity probe. A competition experiment with an excess of the unlabeled parent compound should be run in parallel to identify specific binding.

-

UV Crosslinking: Expose the samples to UV light to induce covalent crosslinking of the probe to its target protein(s).

-

Lysis and Enrichment: Lyse the cells (if labeled in live cells) and enrich the biotin-tagged protein-probe complexes using streptavidin-coated beads.

-

Elution and Identification: Elute the captured proteins and identify them by mass spectrometry.

VEGFR-2 Kinase Assay

Principle: This assay measures the ability of the compound to inhibit the kinase activity of VEGFR-2, which involves the transfer of a phosphate group from ATP to a substrate.

Protocol:

-

Reaction Setup: In a microplate well, combine recombinant human VEGFR-2 enzyme, a specific peptide substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in a kinase assay buffer.

-

Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction wells.

-

Incubation: Incubate the plate at 30°C to allow the kinase reaction to proceed.

-

Detection: Stop the reaction and measure the amount of ATP consumed, which is inversely proportional to the kinase activity. This is often done using a luminescence-based assay such as Kinase-Glo®.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

HDAC Enzymatic Assay

Principle: This assay measures the deacetylase activity of HDAC enzymes. A fluorogenic substrate is typically used, which becomes fluorescent upon deacetylation and subsequent cleavage by a developer enzyme.

Protocol:

-

Reaction Setup: In a microplate, combine a source of HDAC enzyme (e.g., nuclear extract from HeLa cells or recombinant human HDAC), a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), and the assay buffer.

-

Inhibitor Addition: Add varying concentrations of this compound or a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.

-

Incubation: Incubate the plate at 37°C to allow for the deacetylation reaction.

-

Development: Add a developer solution containing a protease (e.g., trypsin) that cleaves the deacetylated substrate, releasing the fluorescent molecule (AMC).

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer (excitation ~360 nm, emission ~460 nm).

-

Data Analysis: Determine the IC50 value of the compound by plotting the percentage of inhibition against the compound concentration.

Conclusion

The target identification studies for this compound have revealed its potential as a dual inhibitor of VEGFR-2 and HDACs. This multi-targeting mechanism, which converges on the critical PI3K/Akt signaling pathway, provides a strong rationale for its observed anticancer activity. The experimental protocols detailed in this guide offer a robust framework for the continued investigation and validation of this and other small molecule drug candidates. Further studies to determine the precise binding affinities and in vivo efficacy are warranted to fully elucidate the therapeutic potential of this compound.

spectroscopic analysis of 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate, a quinazolinone derivative of interest in pharmaceutical research. Due to the limited availability of direct experimental spectra in public literature, this guide combines known data with predictive analysis based on structurally similar compounds. It covers the theoretical principles and expected data for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for each technique are also provided, along with a workflow diagram for spectroscopic analysis, to assist researchers in the characterization of this and related molecules.

Introduction

This compound (C₁₁H₁₀N₂O₄, Molar Mass: 234.21 g/mol ) is a heterocyclic compound belonging to the quinazolinone class of molecules.[1] Quinazolinone derivatives are known for their broad range of biological activities and are scaffolds of significant interest in drug discovery and development. A thorough spectroscopic characterization is essential for confirming the chemical structure, purity, and stability of such compounds. This guide presents a detailed analysis of the expected spectroscopic data for this molecule.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of spectroscopic data from closely related quinazolinone derivatives.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 | s | 1H | H-2 |

| ~7.5 | s | 1H | H-5 |

| ~7.2 | s | 1H | H-8 |

| ~3.9 | s | 3H | -OCH₃ |

| ~2.3 | s | 3H | -COCH₃ |

| ~12.1 | br s | 1H | N-H |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O (acetate) |

| ~165 | C-4 (C=O, quinazolinone) |

| ~155 | C-7 |

| ~150 | C-8a |

| ~145 | C-2 |

| ~140 | C-6 |

| ~120 | C-4a |

| ~115 | C-5 |

| ~105 | C-8 |

| ~56 | -OCH₃ |

| ~21 | -COCH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are summarized below.

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3200-3000 | Medium | N-H stretch (amide) |

| ~3000-2850 | Medium | C-H stretch (aromatic and aliphatic) |

| ~1760 | Strong | C=O stretch (ester) |

| ~1680 | Strong | C=O stretch (amide, quinazolinone) |

| ~1620, ~1580 | Medium-Strong | C=C stretch (aromatic) |

| ~1200 | Strong | C-O stretch (ester) |

| ~1050 | Medium | C-O stretch (ether) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the expected molecular ion peak in the mass spectrum would correspond to its molecular weight.

Table 4: Mass Spectrometry Data

| m/z | Ion |

| 235.1 | [M+H]⁺ |

| 234.21 | [M]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound. Instrument-specific parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of 0-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum with proton decoupling. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Place the mixture into a pellet-forming die and apply pressure to form a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

-

Data Processing: The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule.

-

Mass Analysis: The ionized molecules are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection and Data Processing: The detector records the abundance of each ion, and the data is processed to generate a mass spectrum.

Workflow and Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Caption: A generalized workflow for the spectroscopic analysis of organic compounds.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties of this compound. While the NMR and IR data presented are predictive, they offer a robust starting point for researchers working on the synthesis and characterization of this and related quinazolinone derivatives. The provided experimental protocols serve as a practical guide for obtaining high-quality spectroscopic data, which is crucial for advancing research and development in medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate

Introduction

3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate is a bicyclic heterocyclic compound with significant interest in pharmaceutical research, particularly for its potential as an intermediate in the synthesis of targeted cancer therapies.[1] This document provides a detailed protocol for the synthesis of this compound via the acetylation of 6-Hydroxy-7-methoxyquinazolin-4-one. The described methodology is based on established chemical literature, ensuring a reliable and reproducible procedure for researchers in organic synthesis and drug development.[2][3]

Chemical Reaction

The synthesis involves the esterification of the hydroxyl group at the 6-position of the quinazolinone ring using acetic anhydride with pyridine acting as a catalyst and base.

Chemical structure of the reaction is not available in the provided search results.

Data Presentation

The following table summarizes the key quantitative data for the synthesis protocol.

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Molar Equivalent | Role |

| 6-Hydroxy-7-methoxyquinazolin-4-one | C₉H₈N₂O₃ | 192.17[4] | 1.92 g | 10 mmol (1.0 eq) | Starting Material |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | 20 mL | - | Acetylating Agent & Solvent |

| Pyridine | C₅H₅N | 79.10 | 4 mL | - | Catalyst & Base |

| Ice Water | H₂O | 18.02 | As needed | - | Quenching Agent |

| Product | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield | Reported Yield | Appearance |

| This compound | C₁₁H₁₀N₂O₄ | 234.21[1][5] | 2.34 g | 2.32 g (99%)[2][3] | White to brown solid powder[3] |

Experimental Protocol

This protocol details the step-by-step methodology for the synthesis of this compound.

Materials and Equipment:

-

Round-bottom flask (50 mL)

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Condenser

-

Thermometer

-

Beaker

-

Buchner funnel and filter paper

-

Vacuum filtration apparatus

-

Standard laboratory glassware

Reagents:

-

6-Hydroxy-7-methoxyquinazolin-4-one (CAS: 179688-52-9)[4]

-

Acetic Anhydride (CAS: 108-24-7)

-

Pyridine (CAS: 110-86-1)

-

Deionized water

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1.92 g (10 mmol) of 6-Hydroxy-7-methoxyquinazolin-4-one.[2][3]

-

Addition of Reagents: To the flask, add 20 mL of acetic anhydride. With continuous stirring, slowly add 4 mL of pyridine to the mixture.[2][3]

-

Heating: Attach a condenser to the flask and heat the reaction mixture to 100 °C using a heating mantle or oil bath.[2][3]

-

Reaction Time: Maintain the temperature at 100 °C and continue stirring for 2 to 4 hours.[3] The reaction progress can be monitored using an appropriate analytical technique such as Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, allow the mixture to cool to room temperature.[2][3]

-

Precipitation: Carefully add ice water to the reaction mixture to quench the excess acetic anhydride. The addition of ice water will cause the product to precipitate out of the solution as a solid.[2][3]

-

Isolation of Product: Collect the precipitated white solid by vacuum filtration using a Buchner funnel.[2][3]

-

Washing: Wash the solid with cold deionized water to remove any residual pyridine and acetic acid.

-

Drying: Dry the collected solid under vacuum to obtain the final product, this compound. The reported yield for this procedure is approximately 99%.[2][3]

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Safety Precautions

-

This experiment should be conducted in a well-ventilated fume hood.

-

Acetic anhydride is corrosive and a lachrymator. Pyridine is flammable and has a strong, unpleasant odor. Both should be handled with care, avoiding inhalation and skin contact.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Use caution when heating the reaction mixture.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. This compound | 179688-53-0 | Benchchem [benchchem.com]

- 2. This compound | 179688-53-0 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one | C9H8N2O3 | CID 135446413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. High Quality Pharmaceutical Intermediates 179688-53-0 Manufacturer Export this compound [senovaph.com]

Application Notes and Protocols for 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate is a quinazoline derivative with significant potential in oncological research.[1][2][3][4][5][6][7] Structurally, it belongs to a class of compounds known for their broad-ranging pharmacological activities, including anticancer properties.[2][3][4][5][6][7] Emerging evidence suggests that this compound exerts its cytotoxic effects against various cancer cell lines by modulating key cellular processes such as cell cycle progression and apoptosis.[1] Its mechanism of action is reported to involve the inhibition of crucial signaling molecules, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Histone Deacetylases (HDACs), which are pivotal in tumor angiogenesis and gene expression regulation.[1]

These application notes provide detailed protocols for utilizing this compound in fundamental cell culture-based assays to evaluate its therapeutic potential. The subsequent sections offer step-by-step methodologies for assessing cell viability, apoptosis, and cell cycle distribution, along with illustrative data and visualizations to guide researchers in their experimental design and data interpretation.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in various human cancer cell lines, demonstrating its dose-dependent cytotoxic effects.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | 15 | [1] |

| A549 | Lung Cancer | 20 | [1] |

| HeLa | Cervical Cancer | 25 | [1] |

| MGC-803 | Gastric Carcinoma | 0.85 (for a related derivative) | [5] |

Note: The IC50 value for MGC-803 is for a structurally related quinazoline derivative and is included for comparative purposes.

Signaling Pathway

The proposed mechanism of action for this compound involves the dual inhibition of VEGFR-2 and HDACs. This dual inhibition disrupts downstream signaling cascades critical for cancer cell survival, proliferation, and angiogenesis.

Caption: Proposed signaling pathway of the compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cells.[8][9][10][11]

Workflow:

References

- 1. This compound | 179688-53-0 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ptfarm.pl [ptfarm.pl]

- 7. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. MTT (Assay protocol [protocols.io]

Application Notes and Protocols for the In Vitro Evaluation of 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate in Cancer Cell Lines

Introduction

Quinazolinone and its derivatives are a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, anticonvulsant, and notably, anti-tumor effects.[1][2][3] Several drugs containing the quinazoline core structure have been approved for cancer treatment.[2] The compound 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate belongs to this promising class of molecules.[4][5]

Preclinical research indicates that this compound and its analogs exhibit potent cytotoxic effects against various cancer cell lines.[4] Its mechanism of action is reported to involve the inhibition of key targets in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Histone Deacetylases (HDAC), making it a compelling candidate for further investigation.[4][6] For instance, it has demonstrated strong inhibitory activity against the human breast cancer cell line, MCF-7.[4][6][7]

This document provides a comprehensive set of standardized protocols for the initial in vitro evaluation of this compound. The assays described herein are designed to assess its cytotoxic effects, determine its half-maximal inhibitory concentration (IC50), and elucidate its impact on critical cellular processes like apoptosis and cell cycle progression.

Overall Experimental Workflow

The evaluation of the compound follows a logical progression from determining general cytotoxicity to investigating the underlying mechanisms of action. The workflow begins with compound preparation and cell line selection, followed by a dose-response analysis to determine the IC50 value. Subsequent experiments, performed at the determined IC50 concentration, aim to uncover the compound's effects on apoptosis and cell cycle distribution.

References

- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 179688-53-0 | Benchchem [benchchem.com]

- 5. echemi.com [echemi.com]

- 6. This compound | 179688-53-0 [amp.chemicalbook.com]

- 7. This compound | 179688-53-0 [chemicalbook.com]

Application Notes and Protocols for VEGFR-2 Inhibition Assay with 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a critical target in cancer therapy. Its inhibition can effectively suppress tumor growth and metastasis by preventing the formation of new blood vessels. Quinazoline derivatives have emerged as a promising class of VEGFR-2 inhibitors. This document provides detailed protocols for evaluating the inhibitory potential of 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate , a quinazoline-based compound, against VEGFR-2. The following assays are designed to characterize the compound's activity from a biochemical to a cellular level.

While this compound has been identified as a potential VEGFR-2 inhibitor, comprehensive public data on its specific inhibitory concentrations (IC50) across various assays is limited. The data presented in the tables below are therefore representative of a potent quinazoline-based VEGFR-2 inhibitor and should be considered illustrative.

Data Presentation

The inhibitory activity of a test compound against VEGFR-2 can be quantified and compared across different assays. Below are tables summarizing expected data for a potent quinazoline-based VEGFR-2 inhibitor.

Table 1: In Vitro VEGFR-2 Kinase Inhibition Assay

| Compound | Target | Assay Type | IC50 (nM) |

| This compound (Illustrative) | VEGFR-2 | Biochemical Kinase Assay | 10 - 100 |

| Sorafenib (Reference) | VEGFR-2 | Biochemical Kinase Assay | 5 - 20 |

Table 2: Cellular VEGFR-2 Phosphorylation Inhibition Assay

| Compound | Cell Line | Stimulation | Assay Type | IC50 (nM) |

| This compound (Illustrative) | HUVEC | VEGF-A | Cellular Phosphorylation ELISA | 50 - 250 |

| Sunitinib (Reference) | HUVEC | VEGF-A | Cellular Phosphorylation ELISA | 20 - 100 |

Table 3: VEGF-A-Induced Endothelial Cell Proliferation Assay

| Compound | Cell Line | Assay Type | IC50 (nM) |

| This compound (Illustrative) | HUVEC | Cell Proliferation (MTT/CellTiter-Glo) | 100 - 500 |

| Pazopanib (Reference) | HUVEC | Cell Proliferation (MTT/CellTiter-Glo) | 50 - 200 |

Table 4: VEGF-A-Induced Endothelial Cell Migration Assay

| Compound | Cell Line | Assay Type | % Inhibition at 1 µM |

| This compound (Illustrative) | HUVEC | Transwell Migration | 60 - 80% |

| Axitinib (Reference) | HUVEC | Transwell Migration | 70 - 90% |

Signaling Pathways and Experimental Workflows

To understand the mechanism of inhibition, it is crucial to visualize the targeted signaling pathway and the experimental procedures.

Application Notes and Protocols: 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate is a synthetic compound belonging to the quinazolinone class of heterocyclic molecules.[1] This class of compounds has garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document provides detailed application notes and experimental protocols for the investigation of this compound in the context of drug discovery, with a particular focus on its potential as an anticancer agent.

Chemical Properties

| Property | Value | Reference |

| CAS Number | 179688-53-0 | [1][4] |

| Molecular Formula | C₁₁H₁₀N₂O₄ | [5][6] |

| Molecular Weight | 234.21 g/mol | [5][6] |

| Appearance | Brown solid powder | [4] |

| Melting Point | 293 °C | [4] |

| Solubility | Slightly soluble in DMSO and methanol when heated | [4] |

Mechanism of Action and Biological Activity

This compound has been identified as a potential anticancer agent with a multi-faceted mechanism of action. Its primary targets are believed to be Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Histone Deacetylases (HDACs).[1] Inhibition of these targets disrupts key signaling pathways involved in tumor progression, angiogenesis, and cell survival.[1]

Signaling Pathways

The inhibitory action of this compound on VEGFR-2 and HDACs is proposed to proceed as follows:

Quantitative Data

The cytotoxic effects of this compound have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast Cancer | 15 |

| A549 | Lung Cancer | 20 |

| HeLa | Cervical Cancer | 25 |

Note: These values are indicative and may vary depending on experimental conditions.

Experimental Protocols

Synthesis of this compound

Materials:

-

6-hydroxy-7-methoxyquinazolin-4-one

-

Acetic anhydride

-

Pyridine

-

Ice water

Procedure:

-

To a solution of 6-hydroxy-7-methoxyquinazolin-4-one (1.92 g, 10 mmol) in acetic anhydride (20 mL), add pyridine (4 mL) with stirring.[1]

-

Heat the reaction mixture to 100 °C and maintain for 4 hours.[1]

-

After completion, cool the reaction to room temperature.[1]

-

Quench the reaction by adding ice water, which will cause the product to precipitate.[1]

-

Collect the white solid by filtration and wash with cold water.

-

Dry the product to obtain this compound.[1]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the determination of the cytotoxic effects of the compound on adherent cancer cells.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[7]

-

Prepare serial dilutions of this compound in culture medium.

-

Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8]

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for the detection of apoptosis by flow cytometry.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Treated and untreated cells

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Induce apoptosis in cells by treating with this compound for a specified time.[3]

-

Harvest the cells and wash them twice with cold PBS.[9]

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[3]

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[10]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis

This protocol describes the analysis of cell cycle distribution by flow cytometry using propidium iodide (PI) staining.

Materials:

-

Treated and untreated cells

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Harvest and wash the cells with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[11]

-

Incubate the cells at -20°C for at least 2 hours.[12]

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.[11]

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

VEGFR-2 Kinase Inhibition Assay (General Protocol)

Materials:

-

Recombinant human VEGFR-2

-

Kinase assay buffer

-

ATP

-

Substrate (e.g., Poly(Glu, Tyr) 4:1)

-

This compound

-

Kinase-Glo® Luminescent Kinase Assay Kit

-

96-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compound in kinase assay buffer.

-

Add the diluted compound to the wells of a 96-well plate.

-

Add the VEGFR-2 enzyme to each well (except for the no-enzyme control).[13]

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate.[13]

-

Incubate the plate at 30°C for 30-60 minutes.

-

Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent.[13]

-

Measure the luminescence using a luminometer. The luminescent signal is inversely proportional to the kinase activity.

-

Calculate the percent inhibition and determine the IC₅₀ value.

HDAC Inhibition Assay (General Protocol)

Materials:

-

HDAC assay kit (colorimetric or fluorometric)

-

Nuclear extract or purified HDAC enzyme

-

This compound

-

Assay buffer

-

Substrate

-

Developer solution

-

Stop solution

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the assay buffer, substrate, and the test compound.

-

Add the HDAC enzyme or nuclear extract to initiate the reaction.[14]

-

Incubate at 37°C for a specified time (e.g., 30-60 minutes).[14]

-

Add the developer solution to each well and incubate to allow for color or fluorescence development.

-

Stop the reaction with the stop solution.[14]

-

Read the absorbance or fluorescence using a microplate reader.

-

Calculate the percent inhibition and determine the IC₅₀ value.

Conclusion

This compound presents a promising scaffold for the development of novel anticancer therapeutics. Its ability to target key pathways in cancer progression, such as VEGFR-2 and HDAC signaling, warrants further investigation. The protocols outlined in this document provide a framework for the comprehensive evaluation of this and similar quinazolinone derivatives in a drug discovery setting.

References

- 1. This compound | 179688-53-0 [chemicalbook.com]

- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 3. kumc.edu [kumc.edu]

- 4. echemi.com [echemi.com]

- 5. GSRS [gsrs.ncats.nih.gov]